Electrocatalytic Hydrogen Evolution Rate
In a direct head-to-head comparison, N-methyl-2,4,6-triphenylpyridinium perchlorate (the perchlorate salt of the target cation) exhibited an observed catalytic rate constant (k_obs) of 155.2 s⁻¹ for the hydrogen evolution reaction, whereas the corresponding N-phenyl analog displayed markedly inferior kinetics [1]. This differential performance occurs despite nearly identical electrochemical properties, underscoring that the N-substituent controls the catalytic mechanism and efficiency [1].
| Evidence Dimension | Electrocatalytic hydrogen evolution rate constant (k_obs) |
|---|---|
| Target Compound Data | 155.2 s⁻¹ |
| Comparator Or Baseline | N-phenyl-2,4,6-triphenylpyridinium perchlorate (quantitative data not reported; described as dramatically inferior) |
| Quantified Difference | Target compound achieves record k_obs among all homogeneous metal-free electrocatalysts; N-phenyl analog exhibits lower efficiency |
| Conditions | Foot-of-the-wave analysis (FOWA) in acetonitrile with 0.1 M TBAPF₆ as supporting electrolyte |
Why This Matters
For laboratories developing homogeneous hydrogen evolution catalysts, selecting the N-methyl derivative (CAS 47442-31-9) is essential to achieve record-setting catalytic rates, as the N-phenyl analog cannot match this performance.
- [1] Dolganov, A. V.; Chernyaeva, O. Y.; Kostryukov, S. G.; Balandina, A. V.; Solovyova, E. O.; Yudina, A. D.; Akhmatova, A. A.; Lyukshina, Y. I. Control of the substituent at the nitrogen atom in a 2,4,6-triphenylpyridinium perchlorates tunes the electrocatalytic hydrogen evolution mechanism and efficiency. Int. J. Hydrogen Energy 2019, 44 (38), 21415-21423. View Source
